molecular formula C6H5F3N2O B6605240 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one CAS No. 2228845-79-0

1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one

Cat. No. B6605240
CAS RN: 2228845-79-0
M. Wt: 178.11 g/mol
InChI Key: KYTJPRNKKLJWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluoro-3-(1H-pyrazol-4-yl)propan-2-one, also known as TF-PPO, is a novel organic compound that has been studied for its potential applications in a variety of scientific fields. This compound has been found to be a useful reagent in organic synthesis, as well as a potential therapeutic agent for a variety of diseases.

Scientific Research Applications

1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one has been studied for its potential applications in a variety of scientific fields. It has been found to be a useful reagent in organic synthesis, as well as a potential therapeutic agent for a variety of diseases. For example, 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one has been shown to inhibit the growth of certain cancer cell lines, and has also been studied for its potential use as an anti-inflammatory agent. Additionally, 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one has been studied for its potential use as a biosensor for the detection of various compounds, such as glucose and cholesterol.

Mechanism of Action

The exact mechanism of action of 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one is still being studied. However, some studies have suggested that 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one may act as an inhibitor of certain enzymes involved in cancer cell growth, such as the enzyme dihydrofolate reductase. Additionally, 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one has been found to interact with certain proteins involved in the regulation of inflammation, such as the enzyme cyclooxygenase-2.
Biochemical and Physiological Effects
1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one can inhibit the growth of certain cancer cell lines, as well as reduce inflammation and oxidative stress. Additionally, 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one has been found to have potential anti-diabetic effects, as well as potential anti-microbial activity.

Advantages and Limitations for Lab Experiments

The use of 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one in laboratory experiments has several advantages. First, 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one is a relatively inexpensive and easy to obtain reagent, which makes it ideal for use in research. Additionally, 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one is a relatively stable compound, which makes it suitable for use in long-term experiments. However, there are also some limitations to using 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one in laboratory experiments. For example, 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one is a relatively new compound, and thus its full effects and mechanisms of action are still being studied. Additionally, 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one has been found to be toxic in high doses, which limits its potential use in experiments.

Future Directions

Given the potential applications of 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one, there are a number of possible future directions for research. For example, further research is needed to better understand the full mechanism of action of 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one, as well as to identify new potential therapeutic applications. Additionally, further research is needed to better understand the biochemical and physiological effects of 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one, as well as to identify new potential uses for this compound. Finally, further research is needed to better understand the potential toxicity of 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one, as well as to identify ways to reduce its toxicity.

Synthesis Methods

1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one is synthesized using a two-step process, beginning with the reaction of 1-fluoro-2-methyl-1-propanol with 1-chloro-2-methyl-1-propanol in the presence of a base. This reaction yields 1,1,1-trifluoro-3-chloro-2-methylpropan-2-ol, which is then further reacted with 1-hydrazinopyridine to form 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one. The full synthetic method has been described in detail in a number of research papers.

properties

IUPAC Name

1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)5(12)1-4-2-10-11-3-4/h2-3H,1H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTJPRNKKLJWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one

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